molecular formula C11H19ClN2O2S B6339900 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole CAS No. 1221341-20-3

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole

Cat. No.: B6339900
CAS No.: 1221341-20-3
M. Wt: 278.80 g/mol
InChI Key: IDTHAJZNYKCXRX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 5, a hexyl chain at position 1, and a methanesulfonyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the chloromethyl and methanesulfonyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring enhances its potential for interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(chloromethyl)-1-hexyl-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTHAJZNYKCXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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